molecular formula C11H12N2O2 B2714261 methyl (2-methyl-1H-benzimidazol-1-yl)acetate CAS No. 2033-54-7

methyl (2-methyl-1H-benzimidazol-1-yl)acetate

Cat. No.: B2714261
CAS No.: 2033-54-7
M. Wt: 204.229
InChI Key: MAUWOBKXBDKYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Scientific Research Applications

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a compound that has been shown to have potent antagonistic activity against both angiotensin II AT 1 and endothelin ET A receptors . These receptors play a crucial role in the regulation of blood pressure and the balance of salt and water in the body.

Mode of Action

The interaction of this compound with its targets results in the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in blood pressure regulation and salt-water balance.

Biochemical Pathways

The antagonistic action of this compound on the angiotensin II AT 1 and endothelin ET A receptors affects the renin-angiotensin-aldosterone system and the endothelin system . These systems are involved in the regulation of blood pressure and fluid balance. The downstream effects of this action include a decrease in blood pressure and an alteration in the balance of salt and water in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This leads to a disruption in the signaling pathways of these receptors, resulting in changes in blood pressure regulation and salt-water balance.

Preparation Methods

The synthesis of methyl (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with methyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

methyl 2-(2-methylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUWOBKXBDKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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